molecular formula C24H18O2S B14668963 9-((2-Naphthylsulfinyl)methyl)-9-fluorenol CAS No. 38306-17-1

9-((2-Naphthylsulfinyl)methyl)-9-fluorenol

Cat. No.: B14668963
CAS No.: 38306-17-1
M. Wt: 370.5 g/mol
InChI Key: UQFQNHKXDAFHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-((2-Naphthylsulfinyl)methyl)-9-fluorenol is an organic compound that features a unique structure combining a naphthyl sulfinyl group and a fluorenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Naphthylsulfinyl)methyl)-9-fluorenol typically involves the reaction of 9-fluorenone with 2-naphthylsulfinylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-((2-Naphthylsulfinyl)methyl)-9-fluorenol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the fluorenol moiety can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Acyl chlorides or alkyl halides, pyridine or triethylamine as base.

Major Products Formed

    Oxidation: Formation of 9-((2-Naphthylsulfonyl)methyl)-9-fluorenol.

    Reduction: Formation of 9-((2-Naphthylthio)methyl)-9-fluorenol.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

9-((2-Naphthylsulfinyl)methyl)-9-fluorenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Potential use in studying enzyme-catalyzed reactions involving sulfoxides and sulfides.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-((2-Naphthylsulfinyl)methyl)-9-fluorenol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. The sulfinyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Shares the naphthalene core but lacks the sulfinyl and fluorenol groups.

    9-Fluorenone: Contains the fluorenone moiety but lacks the naphthyl sulfinyl group.

    2-Naphthol: Contains the naphthol group but lacks the sulfinyl and fluorenol groups.

Uniqueness

9-((2-Naphthylsulfinyl)methyl)-9-fluorenol is unique due to the combination of the naphthyl sulfinyl and fluorenol groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

38306-17-1

Molecular Formula

C24H18O2S

Molecular Weight

370.5 g/mol

IUPAC Name

9-(naphthalen-2-ylsulfinylmethyl)fluoren-9-ol

InChI

InChI=1S/C24H18O2S/c25-24(16-27(26)19-14-13-17-7-1-2-8-18(17)15-19)22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,25H,16H2

InChI Key

UQFQNHKXDAFHLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)CC3(C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.